molecular formula C15H15BrO B1404795 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene CAS No. 1427460-81-8

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene

Cat. No. B1404795
M. Wt: 291.18 g/mol
InChI Key: SHGJXSMCLAAPPE-UHFFFAOYSA-N
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Description

The compound “1-(Bromomethyl)-4-(4-ethylphenoxy)benzene” is likely a brominated aromatic compound with an ethylphenoxy substituent. It’s expected to be a solid under normal conditions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromomethyl group attached at one position and a 4-ethylphenoxy group attached at the fourth position .


Chemical Reactions Analysis

As a brominated compound, it might undergo various substitution reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a brominated aromatic compound, it’s likely to be relatively stable and non-reactive under normal conditions .

Scientific Research Applications

X-Ray Structure Determinations

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene and similar compounds have been studied for their X-ray structural properties. These studies analyze interactions like C–H···Br, C–Br···Br, and C–Br···π in bromo- and bromomethyl-substituted benzenes, highlighting variable packing motifs and substructures in such compounds (Jones, Kuś, & Dix, 2012).

Fluorescence Properties

The fluorescence properties of derivatives of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene have been investigated. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibits unique photoluminescence properties in both solution and solid states, which is significant for applications in materials science (Liang Zuo-qi, 2015).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds using bromomethyl-substituted benzenes is a key area of research. For instance, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been synthesized starting from similar compounds, providing a pathway for further biological and pharmacological studies (Akbaba et al., 2010).

Polymer Synthesis

In polymer science, 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene and related compounds are used as initiators or components in the synthesis of novel polymers. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a related compound, has been utilized in atom transfer radical polymerization, leading to the development of new polymers with unique properties (Cianga & Yagcı, 2002).

Synthesis of Bromophenol Derivatives

Research includes the synthesis of bromophenol derivatives from marine algae using bromomethyl-substituted benzenes. These compounds have shown moderate inhibitory activities against protein tyrosine phosphatase 1B, which is significant in the study of diabetes and obesity (Guo et al., 2011).

Safety And Hazards

Like many brominated compounds, it could be harmful if ingested or inhaled, and it might cause irritation to the skin and eyes .

properties

IUPAC Name

1-(bromomethyl)-4-(4-ethylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGJXSMCLAAPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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